molecular formula C10H9NO2 B1601354 Ethyl 3-(2-Pyridyl)propiolate CAS No. 66869-70-3

Ethyl 3-(2-Pyridyl)propiolate

Cat. No. B1601354
CAS RN: 66869-70-3
M. Wt: 175.18 g/mol
InChI Key: XOYXKNZOKZGKAB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Pyridyl)propiolate is a chemical compound with the CAS Number: 66869-70-3 . It has a molecular weight of 175.19 and its IUPAC name is ethyl 3-(pyridin-2-yl)propiolate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(2-Pyridyl)propiolate is 1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 . The molecular formula is C10H9NO2 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-Pyridyl)propiolate has a molecular weight of 175.19 . It is stored at refrigerated temperatures .

Scientific Research Applications

Chemical Modification for Bioactive Surface Creation

A study outlined a route to modify poly(ethylene oxide)-poly(propylene oxide) triblock copolymers with Ethyl 3-(2-Pyridyl)propiolate, among other reagents, to create surfaces with high sensitivity and low nonspecific binding. This modification allows for the selective attachment of thiol-containing molecules, offering a robust method for generating bioactive surfaces with controlled ligand spacing, crucial for biomedical applications (Li, Carlsson, Lin, & Caldwell, 1996).

Advanced Synthesis Techniques

Research has demonstrated the use of Ethyl 3-(2-Pyridyl)propiolate in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4+2] annulation process. This method yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and yields, showcasing its utility in creating complex organic compounds (Zhu, Lan, & Kwon, 2003).

Ultrasonic Synthesis and Mechanistic Studies

Another study utilized Ethyl 3-(2-Pyridyl)propiolate in the ultrasonic synthesis of 1,3-dipolar cycloaddition products with acetylene derivatives. The research provided insight into the reaction mechanism through DFT quantum chemical calculations, contributing to the understanding of cycloaddition reactions and their regioselectivity (Aboelnaga, Hagar, & Soliman, 2016).

Photoreactive Material Development

Ethyl 3-(2-Pyridyl)propiolate has also been explored in the development of photoreactive materials. For example, its inclusion in the study of solid-state [2+2] cycloaddition reactions with trans-1,2-Bis(4-pyridyl)ethylene showcases its potential in photochemical applications, where precise control over molecular orientation and reactivity is essential (Nagarathinam, Peedikakkal, & Vittal, 2008).

Derivatization for Analytical Applications

In the analytical chemistry field, Ethyl 3-(2-Pyridyl)propiolate has been identified as a novel derivatizing agent for thiols. The study showcases its utility in developing automated assays for thiol-containing compounds, underlining its importance in pharmaceutical and biochemical analyses (Zacharis, Tzanavaras, & Themelis, 2009).

properties

IUPAC Name

ethyl 3-pyridin-2-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXKNZOKZGKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497766
Record name Ethyl 3-(pyridin-2-yl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-Pyridyl)propiolate

CAS RN

66869-70-3
Record name Ethyl 3-(pyridin-2-yl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethynyl-pyridine (309 mg, 3 mmol) in THF (6 mL) was added BuLi (1.6 M in hexane, 1.88 mL, 3 mmol) dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 30 min, then ethyl chloroformate (286 μL, 3 mmol) was added dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 1 h. The mixture was then poured into ice water and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 50% ethyl acetate in heptane) afforded the title compound (349 mg, 66%) as a brown solid. MS: m/e=176.2 [M+H]+.
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
286 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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